molecular formula C10H10F3N3O2 B2910499 N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide CAS No. 887202-54-2

N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide

Cat. No.: B2910499
CAS No.: 887202-54-2
M. Wt: 261.204
InChI Key: WUBIJSKYXHYREU-UHFFFAOYSA-N
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Description

N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide is a chemical compound with the molecular formula C10H10F3N3O2 and a molecular weight of 261.2 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to a benzamide core, and a hydrazinocarbonylmethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide typically involves multiple steps. One common synthetic route includes the reaction of 2-trifluoromethylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor. The pathways involved in its action include the disruption of metabolic processes and interference with cellular signaling .

Comparison with Similar Compounds

N-Hydrazinocarbonylmethyl-2-trifluoromethyl-benzamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O2/c11-10(12,13)7-4-2-1-3-6(7)9(18)15-5-8(17)16-14/h1-4H,5,14H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBIJSKYXHYREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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